N-cyclohexyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
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Overview
Description
N-cyclohexyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Aniline Derivative: The initial step involves the reaction of 2,5-dimethoxyaniline with methylsulfonyl chloride to form 2,5-dimethoxy-N-methylsulfonylaniline.
Acylation Reaction: The next step involves the acylation of the aniline derivative with chloroacetic acid to form N-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide.
Cyclohexylation: Finally, the compound undergoes cyclohexylation using cyclohexylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-cyclohexyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide has been studied for its potential therapeutic applications in various fields of research, including:
Cancer Research: The compound has shown promise in inducing cell cycle arrest and apoptosis in cancer cells.
Inflammation Research: It has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Neurodegenerative Disease Research: The compound has demonstrated protective effects against neuronal cell death and improved cognitive function.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide is not fully understood. it is believed to act through multiple pathways:
Inhibition of Protein Kinase B (Akt): This pathway is involved in cell growth and survival.
Inhibition of Mammalian Target of Rapamycin (mTOR): This pathway plays a role in cell growth and proliferation.
Inhibition of Nuclear Factor-kappa B (NF-κB): This pathway is involved in the regulation of inflammation.
Comparison with Similar Compounds
N-cyclohexyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide: Known for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
N-cyclohexyl-2-(2,4-dimethoxy(methylsulfonyl)anilino)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the pathways it targets.
Properties
IUPAC Name |
N-cyclohexyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-23-14-9-10-16(24-2)15(11-14)19(25(3,21)22)12-17(20)18-13-7-5-4-6-8-13/h9-11,13H,4-8,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMTWMRLIXCVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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